

Application Notes & Protocols for HPLC Analysis of Byakangelicol

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Compound of Interest

Compound Name: *Byakangelicol*

Cat. No.: *B3427666*

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Abstract

Byakangelicol, a furanocoumarin found in medicinal plants such as *Angelica dahurica*, exhibits a range of biological activities, making it a compound of interest in pharmaceutical research.^[1] Accurate and precise quantification of **Byakangelicol** in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. This document provides a detailed protocol for the quantitative analysis of **Byakangelicol** using High-Performance Liquid Chromatography (HPLC) with UV detection, adapted from established Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. Additionally, a summary of a validated UPLC-MS/MS method is presented for laboratories equipped with mass spectrometry.

Chemical Properties of Byakangelicol

Property	Value	Reference
Chemical Formula	C ₁₇ H ₁₆ O ₆	[1][2]
Molecular Weight	316.3 g/mol	[1][3]
IUPAC Name	9-[[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxy-7H-furo[3,2-g]chromen-7-one	[2]
Class	Furanocoumarin, 5-methoxyypsoralen	[2][4]
UV max	223, 241, 249, 267, 312 nm	[1]
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml.	[1]

Quantitative Analysis Data Summary (UPLC-MS/MS)

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of **Byakangelicol** in rat plasma.[5]

Parameter	Result
Linearity Range	1–2000 ng/mL (r > 0.995)
Lower Limit of Quantitation (LLOQ)	1 ng/mL
Intra-day Precision	< 11%
Inter-day Precision	< 12%
Accuracy	92.0% – 108.7%
Recovery	> 89.6%
Matrix Effect	85.9% – 98.6%

Experimental Protocols

Protocol for HPLC-UV Analysis of Byakangelicol

This protocol is adapted from established UPLC-MS/MS methods for use with a standard HPLC system equipped with a UV detector.

1.1. Materials and Reagents

- **Byakangelicol** reference standard
- Acetonitrile (HPLC grade)
- Formic acid (ACS grade)
- Ultrapure water
- Methanol (HPLC grade)
- Sample matrix (e.g., plasma, herbal extract)

1.2. Instrumentation

- HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
- Analytical balance
- Centrifuge
- Vortex mixer

1.3. Chromatographic Conditions

- Column: C18 reversed-phase column (e.g., Agilent SB-C18, 1.8 μm , 2.1 mm \times 100 mm or equivalent).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
9.0	5	95
10.0	5	95
10.1	95	5

| 12.0 | 95 | 5 |

- Flow Rate: 0.3 mL/min (may require optimization based on column dimensions and particle size).
- Column Temperature: 35 °C
- Injection Volume: 10 µL
- Detection Wavelength: 312 nm (based on UV maxima).[\[1\]](#)

1.4. Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Byakangelicol** reference standard and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.5. Sample Preparation (from Plasma)

- To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
- Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
- Transfer the supernatant to an HPLC vial for analysis.

1.6. Data Analysis

- Construct a calibration curve by plotting the peak area of the **Byakangelicol** standards against their known concentrations.
- Determine the concentration of **Byakangelicol** in the samples by interpolating their peak areas from the calibration curve.

Protocol for UPLC-MS/MS Analysis of Byakangelicol in Rat Plasma[5]

This protocol provides a summary of a validated method for experienced users of UPLC-MS/MS systems.

2.1. Materials and Reagents

- **Byakangelicol** reference standard
- Fargesin (Internal Standard)
- Acetonitrile (LC-MS grade)
- Rat plasma

2.2. Instrumentation

- UPLC system coupled to a tandem mass spectrometer.

2.3. Chromatographic Conditions

- The specific column and mobile phase composition are not detailed in the abstract but would typically involve a C18 column and a gradient of water and acetonitrile with a modifier like formic acid.

2.4. Preparation of Stock and Working Solutions

- **Byakangelicol** Stock Solution (1.0 mg/mL): Prepare in acetonitrile.
- Fargesin (IS) Stock Solution (0.1 mg/mL): Prepare in acetonitrile.
- **Byakangelicol** Working Solutions: Prepare by diluting the stock solution with acetonitrile.
- Fargesin (IS) Working Solution (50 ng/mL): Prepare by diluting the IS stock solution with acetonitrile.

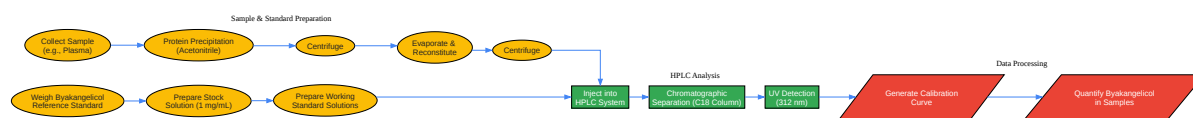
2.5. Sample Preparation

- Utilize protein precipitation by adding acetonitrile to the rat plasma samples.

2.6. Mass Spectrometry Conditions

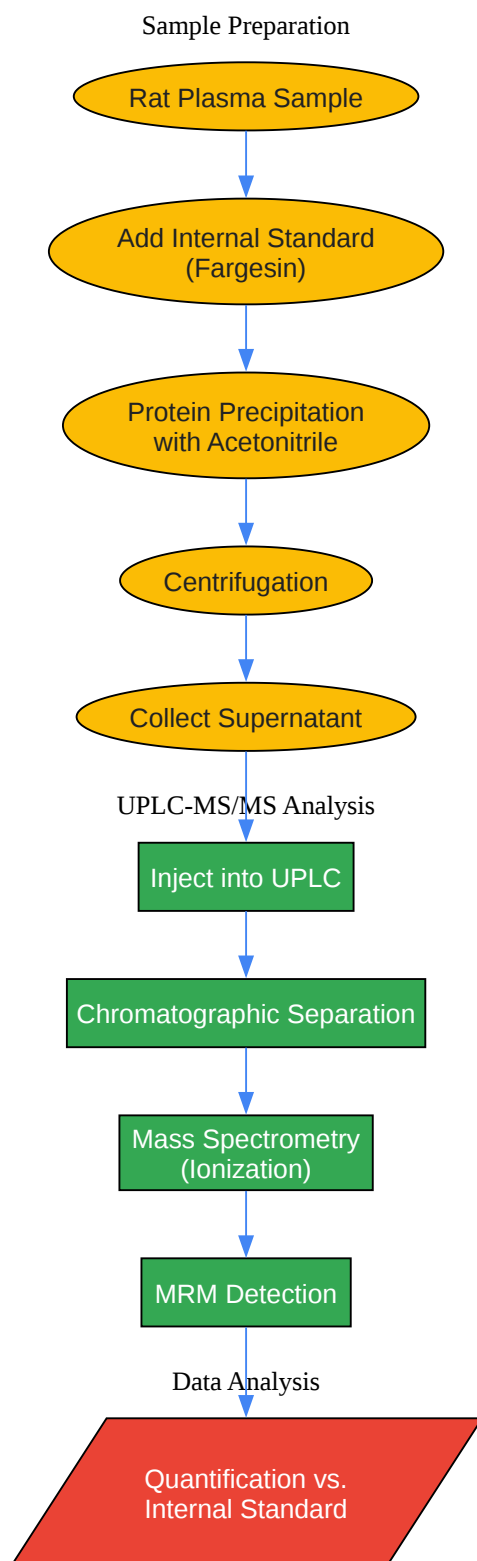
- Operate in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for **Byakangelicol** and the internal standard need to be optimized on the specific instrument.

Visualizations



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Caption: Experimental workflow for **Byakangelicol** HPLC-UV analysis.



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